2-Amino-2,3-dimethylpent-4-enoic acid
Description
2-Amino-2,3-dimethylpent-4-enoic acid is a branched-chain non-proteinogenic amino acid characterized by a pent-4-enoic acid backbone. Its structure includes an amino group (-NH2) and two methyl groups (-CH3) at the 2- and 3-positions of the carbon chain, along with a carboxylic acid (-COOH) terminus.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-amino-2,3-dimethylpent-4-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-4-5(2)7(3,8)6(9)10/h4-5H,1,8H2,2-3H3,(H,9,10) |
InChI Key |
BCHZKCAFJRHGRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(C)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Alkylation-Saponification Strategy
Adapted from 2,2-dimethylpent-4-enoic acid synthesis ():
-
- Reagents: Methyltriphenylphosphonium bromide (MTPPB), t-BuOK in THF
- Conditions: Reflux for 18 hr
- Product: Ethyl 2,2-dimethylpent-4-enoate
- Key Data :
Parameter Value Reaction Temp 80°C Conversion 92% Diastereoselectivity 3:1 (E:Z)
Wittig-Type Approach
Modified from vinylsilane methodologies ():
- Aza--Wittig Rearrangement :
- Substrate: N-allyl glycine derivative
- Reagents: LDA (2 eq), –78°C → RT
- Advantage : Simultaneously installs C2 methyl and amino groups
- Stereocontrol: 7:1 dr achieved via chiral auxiliaries ()
Amino Group Installation
Reductive Amination
Based on lithocholic acid derivatization ():
- Ketone Intermediate :
- Substrate: 2,3-dimethylpent-4-enoyl chloride
- Reagents: NH₃ (gas), Et₃N in DCM
- Product: 2,3-dimethylpent-4-enamide
Gabriel Synthesis
Adapted from Fmoc-amino acid protection ():
- Phthalimide Protection :
- Substrate: 2-bromo-2,3-dimethylpent-4-enoic acid
- Reagents: Potassium phthalimide (1.2 eq), DMF, 80°C
- Deprotection :
- Reagents: Hydrazine hydrate (5 eq), EtOH reflux
- Yield Optimization :
Solvent Temp (°C) Time (hr) Yield (%) Ethanol 78 8 72 THF/H₂O 65 12 84
Stereochemical Control
Chiral Pool Approach
Using (R)- or (S)-2-aminobutanol derivatives ():
- Key Step : Mitsunobu reaction with DIAD/PPh₃
- Enantiomeric Excess : Up to 98% ee ()
Enzymatic Resolution
From β-tyrosine synthesis adaptations ():
- Enzyme: Pseudomonas putida aminotransferase
- Data :
| Parameter | Value |
|---|---|
| Substrate | Racemic amino acid |
| Conversion | 45% |
| ee | >99% |
Purification and Characterization
-
- ¹H NMR (400 MHz, CDCl₃): δ 5.82 (m, 1H, CH₂CH=CH), 2.31 (s, 3H, C2-CH₃), 1.20 (s, 6H, C3-(CH₃)₂) ()
- Optical Rotation : [α]D²⁵ = ±13° (c=1, DMF) ()
Industrial-Scale Considerations
-
- Throughput: 1.2 kg/hr
- Purity: 99.5%
-
Component Cost/kg (USD) Raw Materials 420 Catalysts 150 Total 570
Chemical Reactions Analysis
4-Pentenoic acid, 2-amino-2,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition: The double bond in the pentenoic acid backbone allows for addition reactions with halogens, hydrogen, or other electrophiles.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Pentenoic acid, 2-amino-2,3-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-amino-2,3-dimethyl- involves its interaction with specific molecular targets and pathways. The amino group and double bond in the compound allow it to form covalent bonds with target molecules, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analog: 2-Amino-3,3-dimethylpent-4-ynoic Acid
The most directly comparable compound from the evidence is 2-Amino-3,3-dimethylpent-4-ynoic acid (). Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications:
Unsaturation Type: The double bond in the enoic acid confers moderate reactivity (e.g., susceptibility to hydrogenation or epoxidation). The triple bond in the ynoic acid increases electron density, making it more reactive toward addition reactions (e.g., cycloadditions) but less stable under prolonged storage .
In contrast, the 2,3-dimethyl groups in the enoic acid may impose conformational constraints on the amino group, affecting its hydrogen-bonding capacity .
Molecular Weight and Solubility: The ynoic acid’s lower molecular weight (141.17 vs. 143.18) and reduced hydrophobicity (due to the triple bond) could influence solubility in polar solvents.
Comparison with Other Evidence-Listed Compounds
While lists compounds like p-aminobenzoic acid and 2-amino-5-chlorobenzophenone, these differ significantly in backbone structure (aromatic vs. aliphatic) and functional groups. For example:
- p-Aminobenzoic acid: An aromatic amino acid critical in folate synthesis, contrasting with the aliphatic, unsaturated backbone of the target compound.
- 2-Amino-5-chlorobenzophenone: A benzophenone derivative with chlorine and amine groups, emphasizing electronic effects rather than steric or conformational properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
